Amonabactin T (CAS 120919-04-2) is a specialized bis-catecholate phenolate siderophore naturally produced by Aeromonas hydrophila under iron-restricted conditions. Structurally distinguished by its incorporation of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and a terminal tryptophan moiety, it acts as a high-affinity iron scavenger [1]. In procurement and material selection, Amonabactin T is prioritized for its precise coordination chemistry and physiological solubility, making it a critical reagent for bacterial virulence modeling, specific outer membrane transporter (OMT) assays, and the development of siderophore-drug conjugates targeting intracellular pathogens [2].
Substituting Amonabactin T with generic iron chelators (e.g., EDTA) or other siderophore classes (e.g., enterobactin) fundamentally alters iron-binding stoichiometry, receptor recognition, and aqueous behavior. While enterobactin forms a rigid tris-catecholate complex, Amonabactin T forms a bis-catecholate complex that shifts to highly soluble anionic forms at physiological pH, avoiding precipitation [1]. Furthermore, substituting Amonabactin T with its closest analog, Amonabactin P (which contains phenylalanine instead of tryptophan), changes the ligand's interaction with the FstC outer membrane transporter and alters growth promotion activity in specific Aeromonas strains[2]. For reproducible virulence assays and targeted drug delivery, the exact tryptophan-bearing scaffold is non-interchangeable.
When evaluating iron sequestration capacity, Amonabactin T demonstrates stronger binding than simple synthetic bidentate chelates. The formation constant for the 1:1 ferric-Amonabactin complex (log β110) is 34.3, whereas the simple bidentate chelate N-ethyl-2,3-dihydroxybenzamide (EBA) achieves a lower log β120 of 33.6 [1]. This makes Amonabactin T approximately an order of magnitude more effective as a ligand for iron in competitive environments.
| Evidence Dimension | Ferric complex formation constant (log β) |
| Target Compound Data | log β110 = 34.3 (Amonabactin T) |
| Comparator Or Baseline | log β120 = 33.6 (N-ethyl-2,3-dihydroxybenzamide / EBA) |
| Quantified Difference | An order of magnitude higher binding affinity for Amonabactin T |
| Conditions | 1:1 ferric:ligand complex formation in aqueous solution |
Ensures superior iron sequestration in biological assays compared to simple synthetic chelators, providing a more stable complex for downstream tracking.
For laboratories producing or labeling siderophores via precursor-directed biosynthesis, Amonabactin T offers highly efficient, low-concentration control compared to its analog Amonabactin P. Supplementing Aeromonas hydrophila cultures with just 0.3 mM L-tryptophan induces the exclusive synthesis of Amonabactin T. In contrast, driving predominant production of Amonabactin P requires L-phenylalanine supplements ranging from 0.3 up to 30 mM [1]. This up to 100-fold difference in maximum required precursor concentration makes Amonabactin T highly processable for controlled synthesis.
| Evidence Dimension | Precursor concentration required for exclusive/predominant synthesis |
| Target Compound Data | 0.3 mM L-tryptophan (exclusive Amonabactin T synthesis) |
| Comparator Or Baseline | 0.3 to 30 mM L-phenylalanine (predominant Amonabactin P synthesis) |
| Quantified Difference | Amonabactin T requires up to 100x lower maximum precursor concentration for controlled synthesis. |
| Conditions | Aeromonas hydrophila 495A2 cultures in iron-deficient medium |
Allows precise, cost-effective biomanufacturing and stable isotope labeling of the siderophore at a fraction of the precursor cost.
Amonabactin T exhibits favorable solubility profiles in physiological buffers compared to neutral zwitterionic states. At pH 7–8, the ligand exists predominantly in tetra- and triprotonated forms, carrying a net negative charge. Below pH 7, the pentaprotonated ligand forms a zwitterion with no net charge, which is less soluble [1]. The transition to an anionic state at physiological pH ensures that Amonabactin T remains significantly more soluble in standard assay buffers than neutral chelator baselines.
| Evidence Dimension | Charge state and aqueous solubility |
| Target Compound Data | Anionic (tetra- and triprotonated) and highly soluble at pH 7-8 |
| Comparator Or Baseline | Neutral zwitterion (pentaprotonated) at pH < 7 |
| Quantified Difference | Significant increase in solubility due to anionic transition at physiological pH. |
| Conditions | Aqueous buffer solutions, pH 7-8 vs pH < 7 |
Guarantees formulation stability and prevents precipitation in physiological buffers used for in vitro virulence and microbiome assays.
Because Amonabactin T is specifically recognized by the FstC outer membrane transporter, it is the exact reagent required for studying iron acquisition and virulence mechanisms in Aeromonas salmonicida and Aeromonas hydrophila [1].
The tryptophan-containing bis-catecholate scaffold of Amonabactin T provides a specific vector for siderophore-drug conjugates. Its solubility at physiological pH and strong iron-binding affinity (log β110 = 34.3) make it a highly suitable delivery vehicle for targeting intracellular pathogens that rely on siderophore uptake[2].
Due to its highly efficient precursor-directed biosynthesis—requiring only 0.3 mM L-tryptophan for exclusive production—Amonabactin T is a practical candidate for generating isotopically labeled siderophores for mass spectrometry and microbiome metabolic tracking [3].